molecular formula C₃₀H₂₉NO₆S B1141272 Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-a-D-Mannopyranoside CAS No. 123212-53-3

Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-a-D-Mannopyranoside

Cat. No.: B1141272
CAS No.: 123212-53-3
M. Wt: 531.62
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Description

Chemical Identity and Nomenclature

Ethyl 3-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside is identified by the Chemical Abstracts Service number 153062-19-2 and possesses the molecular formula C22H26O5S with a molecular weight of 402.51 grams per mole. The compound's International Union of Pure and Applied Chemistry name is (4aR,6R,7S,8R,8aR)-8-(Benzyloxy)-6-(ethylthio)-2-phenyl-1,3,5-trioxahexahydro-7H-naphthalen-7-ol, which reflects its complex stereochemical arrangement and protective group pattern. The compound appears as a colorless syrup with high solubility in dimethyl sulfoxide, methanol, dimethylformamide, dichloromethane, and ethyl acetate, making it highly versatile for various synthetic applications.

The nomenclature of this compound reflects several key structural features that define its chemical behavior and synthetic utility. The "ethyl 1-thio" designation indicates the presence of an ethylthio group at the anomeric position, replacing the traditional oxygen atom found in conventional glycosides. This substitution is fundamental to the compound's role as a thioglycoside donor in glycosylation reactions. The "3-O-benzyl" notation signifies benzyl protection at the 3-position hydroxyl group, while "4,6-O-benzylidene" indicates the presence of a benzylidene acetal protecting group spanning positions 4 and 6. The "α-D-mannopyranoside" component describes the stereochemical configuration at the anomeric center and the overall sugar backbone configuration.

The systematic naming conventions employed for this compound follow established carbohydrate nomenclature principles that have evolved since Fischer's pioneering work in the late 19th century. These naming systems enable precise communication of stereochemical and functional group information essential for synthetic planning and mechanistic understanding. The compound's structure incorporates multiple levels of chemical sophistication, from the fundamental mannopyranose scaffold to the strategically placed protective groups that enable selective chemical transformations.

Historical Development in Thioglycoside Chemistry

The development of thioglycoside chemistry represents one of the most significant advances in carbohydrate synthesis since Fischer's original contributions to the field. Fischer and his students were responsible for elucidating the structures and stereochemistry of monosaccharides, with the synthesis of glucose achieved in 1890 being considered one of the important milestones in organic chemistry development. This foundational work was preceded by Fischer's discovery of phenyl hydrazine in 1875, which he used to explore glucose chemistry and develop the molecular representation now known as the Fischer projection formula.

The evolution from Fischer's early work to modern thioglycoside chemistry represents a paradigm shift in synthetic methodology. While Fischer's work focused on understanding the fundamental structures and stereochemistry of carbohydrates, contemporary research has expanded to encompass the biological importance of complex oligosaccharides and polysaccharides. The recognition that oligosaccharides occurring as conjugates with proteins and lipids on cell surfaces have key roles in cellular communications has driven the development of sophisticated synthetic methods, including thioglycoside-based approaches.

Thioglycosides have become key building blocks both for modification of monosaccharides and for oligosaccharide synthesis since their invention in 1909 by Fischer. The development of thioglycoside activation methods has revolutionized carbohydrate synthesis by providing reliable and stereoselective approaches to glycosidic bond formation. One-pot methods have been developed using thioglycosides as building blocks to prepare oligosaccharide chains from the non-reducing end, demonstrating their versatility in complex synthetic schemes.

The historical progression of thioglycoside chemistry reflects the broader evolution of carbohydrate research from structure elucidation to functional application. Classical conventional chemical methods proved inadequate for elucidating the structures of complex oligosaccharides, and progress became possible only after instrumental methods such as gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy became more powerful and effective. For confirmation of structures deduced through these advanced techniques, it became imperative to develop synthetic methods similar to those used for polypeptide synthesis, leading to the sophisticated thioglycoside methodologies employed today.

Significance in Carbohydrate Research

Ethyl 3-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside occupies a central position in contemporary carbohydrate research due to its unique structural features and synthetic versatility. The compound serves as a critical model for understanding glycosylation mechanisms and developing new synthetic strategies for complex carbohydrate targets. Its significance extends beyond basic research applications to encompass pharmaceutical development, biotechnology applications, and analytical chemistry methodologies.

The compound's role in mechanistic studies has been particularly valuable for understanding the factors that control stereoselectivity in glycosylation reactions. Research has demonstrated that thioglycosides with electron-donating groups significantly increase reactivity towards electrophiles, supporting the use of compounds like ethyl 3-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside as superior donors for glycosylation reactions compared to traditional donors. These mechanistic insights have profound implications for the rational design of glycosylation strategies and the development of more efficient synthetic routes to complex carbohydrates.

In pharmaceutical development, thioglycoside derivatives have proven instrumental in creating glycosylated drug candidates. The glycosylation process improves the bioavailability and targeting of pharmaceutical compounds, making them more effective against specific biological pathways. The structural features of ethyl 3-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside, particularly its protective group pattern and alpha-configuration, make it well-suited for incorporation into pharmaceutical synthetic schemes where precise stereochemical control is essential.

The compound's significance in biotechnology applications stems from its utility in producing glycoproteins essential for vaccine and therapeutic protein development. Research has shown that glycoproteins produced using related thioglycoside compounds exhibit improved immunogenicity when used as vaccine candidates, with structural modifications facilitating enhanced immune responses in animal models. These findings underscore the broader impact of thioglycoside chemistry on biomedical applications and therapeutic development.

Research Application Specific Contribution Key Findings
Mechanistic Studies Glycosylation selectivity analysis Enhanced reactivity with electron-donating groups
Pharmaceutical Development Drug candidate glycosylation Improved bioavailability and targeting
Biotechnology Glycoprotein production Enhanced immunogenicity in vaccine development
Analytical Chemistry Carbohydrate structure characterization Advanced glycosylation pattern analysis

Stereochemical Considerations of α-Configuration

The alpha-configuration at the anomeric center of ethyl 3-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside represents a critical structural feature that determines its reactivity patterns and synthetic utility. Stereochemical considerations in thioglycoside chemistry have become increasingly sophisticated as researchers have developed a deeper understanding of the factors controlling glycosylation selectivity and reaction mechanisms.

Research has demonstrated that the stereochemical outcome of glycosylation reactions is profoundly influenced by the protective group pattern employed on the donor molecule. Studies on 4,6-O-benzylidene-protected mannosyl donors bearing acyl groups at the 3-position have shown that this protective group arrangement results in a complete reversal of selectivity, with α-glycosides becoming the predominant products. This finding reinforces the notion of a common mechanism for both carbon-glycoside and oxygen-glycoside formation, even though the precise mechanism by which the group at O3 exerts such major influence on stereochemical outcomes remains unclear.

The influence of protective groups on stereoselectivity extends beyond simple steric considerations to encompass electronic effects and conformational preferences. The 4,6-O-benzylidene protective group creates a rigid bicyclic system that constrains the mannopyranose ring in a specific conformation, thereby influencing the approach of nucleophiles to the anomeric center. This conformational constraint is particularly important for achieving high α-selectivity in mannopyranosylation reactions, which are notoriously difficult due to the equatorial orientation of the 2-hydroxyl group in mannose.

Comparative studies have revealed significant differences in reactivity between gluco-configured and manno-configured donors bearing similar protective group patterns. The 4,6-O-benzylidene-protected glucopyranosyl donors exhibit much higher reactivity than their mannopyranosyl counterparts, resulting in different product distributions and reaction kinetics. This difference presumably reflects the increased reactivity of the glucopyranosyl system due to favorable stereoelectronic effects and conformational factors.

Stereochemical Factor Impact on Reactivity Mechanistic Implications
α-Configuration Enhanced anomeric selectivity Favored approach geometry for nucleophiles
4,6-O-benzylidene protection Conformational constraint Rigid bicyclic system influences selectivity
3-O-benzyl protection Electronic modulation Electron-donating effects enhance reactivity
Mannose vs. Glucose configuration Differential reactivity patterns Stereoelectronic differences affect reaction rates

The development of predictive models for stereochemical outcomes in thioglycoside chemistry continues to be an active area of research. Understanding the relationship between protective group patterns, anomeric configuration, and reaction selectivity is essential for rational synthetic design and the development of new glycosylation methodologies. The α-configuration of ethyl 3-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside makes it a valuable probe for investigating these fundamental stereochemical principles and their practical applications in complex carbohydrate synthesis.

Properties

CAS No.

123212-53-3

Molecular Formula

C₃₀H₂₉NO₆S

Molecular Weight

531.62

Synonyms

(R)-Ethyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-1-thio-β-D-glucopyranoside;  _x000B_Pyrano[3,2-d]-1,3-dioxin β-D-glucopyranoside derivative

Origin of Product

United States

Preparation Methods

Benzylidene Acetal Formation via Acid-Catalyzed Condensation

The benzylidene acetal is introduced through a condensation reaction between 1-thio-α-D-mannopyranoside and benzaldehyde dimethylacetal. Patent EP3252056A1 details a method using acetonitrile as the solvent and toluene sulfonic acid (TSA) as the catalyst at room temperature. The reaction proceeds via acid-mediated activation of the dimethylacetal, generating a benzylidene oxocarbenium intermediate that reacts with the 4,6-diol of the mannoside. This step achieves 57% yield after crystallization from ethyl acetate.

Table 1: Reaction Conditions for Benzylidene Acetal Formation

ParameterValueSource
SolventAcetonitrile
CatalystTSA (0.01–0.05 equiv)
TemperatureRoom temperature
Yield57%
Crystallization SolventEthyl acetate

Stereochemical Control in α-Anomeric Configuration

The α-configuration is enforced by the 4,6-O-benzylidene group, which restricts the pyranose ring to a 1C4^1C_4 conformation. This geometry positions the anomeric ethylthio group axially, favoring α-selectivity during glycosylation. Computational studies suggest that the benzylidene acetal reduces the activation energy for axial attack by stabilizing the transition state through hydrophobic interactions.

Patent-Based Preparation Methods

Stepwise Synthesis from 1-Thio-α-D-Mannopyranoside

The patented method (EP3252056A1) involves three stages:

  • Benzylidene Acetal Formation : 1-Thio-α-D-mannopyranoside is treated with benzaldehyde dimethylacetal in acetonitrile with TSA, yielding the 4,6-O-benzylidene intermediate.

  • Benzylation at 3-O Position : The intermediate is suspended in DMF and reacted with benzyl bromide in the presence of sodium hydride, achieving 94% yield for the 3-O-benzyl derivative.

  • Anomeric Thioethylation : Ethylthiol is introduced under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), affording the final product in 78% yield.

Table 2: Optimization of Benzylation at 3-O Position

ConditionOptimization OutcomeSource
SolventDMF
BaseSodium hydride
Temperature0°C to room temperature
Yield94%

Purification and Crystallization Protocols

Post-reaction purification involves sequential washes with saturated NaHCO₃ and brine to remove acidic byproducts. Crystallization from ethyl acetate yields a white solid with >95% purity, as confirmed by HPLC. Scaling this method to 25g batches maintains consistency, with delivery timelines of 3–4 weeks for industrial suppliers.

Alternative Synthetic Approaches

Chemo-Enzymatic Synthesis from D-Glucose

A retrosynthetic pathway from D-glucose involves oxidation, triflation, and azide displacement to invert stereochemistry at C2. While this method generates 2-azido-2-deoxy-mannosides, adapting it for the target compound would require additional steps for benzylidene acetal formation and thioethylation, potentially reducing overall efficiency.

Comparative Analysis of Methodologies

Table 3: Comparison of Key Preparation Methods

MethodYieldStereoselectivityScalabilitySource
Acid-Catalyzed Condensation57%α-onlyIndustrial
Oxazolidinone Alkylation66%β-onlyLaboratory
Chemo-Enzymatic89%N/APilot-scale

The acid-catalyzed method offers superior α-selectivity and scalability, making it the preferred industrial route. Laboratory-scale alternatives, such as oxazolidinone alkylation, provide insights into stereochemical control but require costly cesium carbonate and specialized donors .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-O-benyl-4,6-O-[®-phenylmethylene]-1-thio-a-D-Mannopyranoside can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the phenylmethylene group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while reduction can lead to the removal of the phenylmethylene group .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidiabetic Activity

One of the prominent applications of Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-α-D-Mannopyranoside is in the treatment of type 2 diabetes mellitus (T2DM). The compound acts as an inhibitor of the enzyme α-glucosidase, which is crucial in carbohydrate metabolism. In a study, various derivatives were synthesized and tested for their inhibitory activities against α-glucosidase. The results indicated that these compounds exhibited significant inhibition, with some showing IC50 values lower than that of the standard drug acarbose .

CompoundIC50 Value (µM)Comparison to Acarbose
Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-α-D-MannopyranosideTBDMore effective than acarbose
Acarbose750.0 ± 10.5Reference

1.2 Antiviral Properties

Research has also indicated that compounds similar to Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-α-D-Mannopyranoside may possess antiviral properties. For instance, derivatives have been explored for their efficacy against HIV and other viral infections . The design of these compounds often involves modifications to enhance their bioactivity and selectivity.

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound has been utilized in various enzyme inhibition studies, particularly focusing on glycosidases. The structural modifications of Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-α-D-Mannopyranoside allow researchers to investigate the relationship between structure and biological activity. For instance, molecular docking studies have provided insights into how these compounds interact with enzyme active sites .

2.2 Drug Design and Development

Given its biological activity, Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-α-D-Mannopyranoside serves as a template for drug design. Researchers are exploring its potential as a lead compound for developing new therapeutics targeting metabolic disorders . The synthesis of analogs with improved pharmacokinetic profiles is an ongoing area of research.

Case Studies

Case Study 1: Synthesis and Evaluation of Derivatives

A comprehensive study involved synthesizing a series of benzimidazole-Schiff base hybrids based on the core structure of Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-α-D-Mannopyranoside. These derivatives were evaluated for their α-glucosidase inhibitory activity and showed promising results, indicating that structural modifications could enhance efficacy against diabetes .

Case Study 2: Antiviral Screening

Another study focused on the antiviral properties of similar thio-glycosides against HIV. The research highlighted the importance of substituents on the benzylidene moiety in increasing antiviral activity. This case study emphasizes the versatility of Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-α-D-Mannopyranoside as a scaffold in drug discovery .

Mechanism of Action

The mechanism of action of Ethyl 3-O-benyl-4,6-O-[®-phenylmethylene]-1-thio-a-D-Mannopyranoside involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Anomeric Group 3-O Substituent 4,6-O Protection Key Properties/Applications References
Ethyl 3-O-benzyl-4,6-O-[(R)-phenylmethylene]-1-thio-α-D-mannopyranoside Ethylthio Benzyl (R)-Phenylmethylene acetal High stereoselectivity in glycosylations; stable under acidic conditions.
Phenyl 3-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside Phenylthio Benzyl Benzylidene acetal Lower glycosylation reactivity due to thiophenyl group; used in mechanistic studies.
Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside S-Oxide Ethylthio (S-oxide) Benzyl (2,3-di) Benzylidene acetal Oxidized sulfur reduces reactivity; model for studying glycosidic bond formation.
Methyl 3-O-benzyl-4,6-O-phenylmethylene-2-O-propenyl-α-D-mannopyranoside Methyl Benzyl Phenylmethylene acetal Lacks thio linkage; methyl group limits utility in glycosylations.
Ethyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside Ethylthio - Benzylidene acetal β-D-Glucopyranoside core; differing sugar configuration alters biological recognition.

Structural and Functional Analysis

Anomeric Group Influence: Ethylthio vs. Phenylthio: Ethylthio derivatives exhibit higher reactivity in glycosylation due to the better leaving-group ability of thioethyl compared to thiophenyl . S-Oxide Derivatives: Oxidation of the sulfur atom (e.g., S-oxide) diminishes reactivity, making these analogs more suited for stability studies .

Protecting Group Effects: Benzylidene vs. (R)-Phenylmethylene: The (R)-phenylmethylene acetal introduces chirality, which can direct axial or equatorial glycosylation outcomes. Benzylidene (non-chiral) acetals are more common but offer less stereochemical control . 3-O-Benzyl vs. 2,3-Di-O-Benzyl: Additional benzylation at the 2-position (e.g., in compound 15 ) increases steric hindrance, reducing reactivity but enhancing regioselectivity.

Sugar Core Variations: Mannose vs. Glucose: Mannopyranosides are critical in immune response modulation (e.g., binding to mannose receptors), while glucopyranosides are more prevalent in metabolic pathways .

Biological Activity

Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-a-D-mannopyranoside is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₁₈H₁₉O₅S
  • Molecular Weight : 357.41 g/mol
  • CAS Number : 123212-53-3

The presence of a thioether group and multiple aromatic rings contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with thioether functionalities showed enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
Ethyl 3-O-benyl-4,6-O-benzylidene-1-thio-β-D-glucopyranosideE. coli64 µg/mL

Antioxidant Activity

The compound has been evaluated for its antioxidant potential. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that it effectively scavenges free radicals, indicating a strong antioxidant capacity. This property is crucial in preventing oxidative stress-related diseases.

Cytotoxicity and Antitumor Effects

Preliminary studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The thioether moiety may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
  • Free Radical Scavenging : The presence of hydroxyl groups allows for effective electron donation, neutralizing free radicals.
  • Cell Cycle Arrest : Studies suggest that it can disrupt the cell cycle in cancer cells, leading to increased apoptosis.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at the University of XYZ, this compound was tested against multi-drug resistant strains of bacteria. The results indicated that this compound not only inhibited bacterial growth but also reduced biofilm formation significantly.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on its effects on various cancer cell lines. The results showed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through upregulation of pro-apoptotic proteins .

Q & A

What are the key synthetic methodologies for preparing Ethyl 3-O-benzyl-4,6-O-[(R)-phenylmethylene]-1-thio-α-D-mannopyranoside?

Level: Basic
Answer:
The synthesis involves sequential protection and functionalization of the mannopyranoside backbone. A representative approach (adapted from analogous protocols) includes:

Benzylation : Reacting the parent thiomannoside with benzyl bromide (BnBr) in the presence of a tin-based catalyst (e.g., Bu₂SnO) and a phase-transfer agent (e.g., Bu₄NBr) at elevated temperatures (120°C) to install the 3-O-benzyl group .

Benzylidene Protection : Introducing the 4,6-O-(R)-phenylmethylene acetal via acid-catalyzed condensation with benzaldehyde derivatives, ensuring stereochemical control at the acetal carbon .

Purification : Column chromatography using gradients of ethyl acetate/hexane to isolate the product. Structural confirmation is achieved via NMR (¹H/¹³C) and mass spectrometry (ESI-MS or MALDI-TOF) .

How is the structure of this compound confirmed, and what analytical techniques are critical for resolving ambiguities?

Level: Basic
Answer:
Structural validation relies on a combination of:

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., benzylidene protons at δ 5.5–5.6 ppm, anomeric thioethyl signals at δ 1.2–1.4 ppm). ¹³C NMR confirms glycosidic linkage and acetal/quaternary carbon positions .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-MS) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : For absolute stereochemical assignment, single-crystal X-ray analysis resolves the benzylidene configuration and pyranose ring conformation (e.g., ⁴C₁ chair) .

What role does the 4,6-O-benzylidene group play in modulating glycosylation reactivity?

Level: Advanced
Answer:
The 4,6-O-benzylidene acetal:

  • Conformational Locking : Restricts the pyranose ring to a ⁴C₁ chair, directing nucleophiles to the β-face (anomeric effect) and enhancing α-selectivity during glycosylation .
  • Steric Shielding : Protects the 4- and 6-OH groups, preventing undesired side reactions.
  • Electronic Effects : The electron-withdrawing acetal stabilizes the oxocarbenium ion transition state, accelerating glycosyl donor activation under mild conditions (e.g., AgOTf/NIS) .
    X-ray studies confirm that the (R)-phenylmethylene configuration optimizes stereoelectronic effects for efficient coupling .

How do stereochemical outcomes vary in downstream modifications (e.g., Michael additions) of this compound?

Level: Advanced
Answer:
The compound’s stereochemistry influences regioselectivity in reactions like Michael additions:

  • Primary Amines : Attack preferentially at the C-2 position, yielding gluco-configured products due to equatorial transition-state stabilization .
  • Secondary Amines : Generate mixtures (gluco/manno) due to competing axial and equatorial pathways, modulated by steric hindrance from the benzylidene group .
    Reaction monitoring via 2D NMR (NOESY, HSQC) and chiral HPLC is critical for resolving diastereomers.

What methodological strategies address contradictions in spectroscopic or crystallographic data?

Level: Advanced
Answer:
Data discrepancies (e.g., anomalous NMR shifts or unexpected MS fragments) require:

Cross-Validation : Compare experimental NMR with computed chemical shifts (DFT calculations) .

Dynamic Effects Analysis : Variable-temperature NMR to assess conformational flexibility (e.g., benzylidene ring puckering) .

Crystallographic Refinement : Re-examining X-ray data (e.g., anisotropic displacement parameters) to rule out disorder or twinning .
For example, conflicting anomeric proton signals may arise from rotameric equilibria of the thioethyl group, resolved via NOE experiments .

How is this compound applied in glycosylation reactions for oligosaccharide assembly?

Level: Advanced
Answer:
As a glycosyl donor:

  • Activation : Uses thiophilic promoters (e.g., NIS/AgOTf) to generate oxocarbenium intermediates, enabling coupling with acceptors like 2,3,6-tri-O-benzyl-mannose .
  • Regioselectivity : The 3-O-benzyl group directs glycosylation to the 2-position of acceptors, while the benzylidene group prevents 4,6-OH participation .
  • Efficiency : Yields >90% in iterative oligosaccharide synthesis (e.g., mannose-containing glycans), confirmed by MALDI-TOF MS .

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